molecular formula C11H13N3O4 B062210 2-nitro-5-piperazin-1-yl-benzoic Acid CAS No. 183622-35-7

2-nitro-5-piperazin-1-yl-benzoic Acid

Cat. No.: B062210
CAS No.: 183622-35-7
M. Wt: 251.24 g/mol
InChI Key: BTBYYNWGQJULDK-UHFFFAOYSA-N
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Description

2-Nitro-5-piperazin-1-yl-benzoic acid is an organic compound with the molecular formula C11H13N3O4. It is a derivative of benzoic acid, where the nitro group is positioned at the second carbon and the piperazine ring is attached at the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid typically involves the nitration of 5-piperazin-1-yl-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Scientific Research Applications

2-Nitro-5-piperazin-1-yl-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor for more complex organic molecules.

Comparison with Similar Compounds

    5-Nitro-2-piperazin-1-yl-benzoic acid: Similar structure but with different positioning of the nitro group.

    2-Amino-5-piperazin-1-yl-benzoic acid: Reduction product of 2-nitro-5-piperazin-1-yl-benzoic acid.

    2-Nitro-5-(1-piperazinyl)benzoic acid: Another structural isomer with similar functional groups.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro group and the piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

Overview

2-Nitro-5-piperazin-1-yl-benzoic acid (C11H13N3O4) is an organic compound characterized by its unique structural features, including a nitro group at the second carbon and a piperazine ring at the fifth carbon of the benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for antidepressant and anti-cancer agents.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and apoptotic pathways:

  • Neurotransmitter Modulation : Similar compounds have been shown to alter neurotransmitter levels, particularly serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and depression treatment.
  • Apoptotic Pathways : Recent studies suggest that derivatives of this compound may act as inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are vital for the survival of certain cancer cells, making them attractive targets for therapeutic intervention .

Table 1: Biological Activity Summary

Activity Mechanism Target References
Antidepressant EffectsModulation of neurotransmittersSerotonin receptors
Anti-cancer PropertiesInhibition of Mcl-1 and Bfl-1Cancer cell apoptosis
Anti-inflammatory ActivityReduction of edema in animal modelsInflammatory pathways

Case Study 1: Antidepressant Potential

In a study focusing on the synthesis of related compounds, it was found that derivatives with similar piperazine structures exhibited significant binding affinity to serotonin receptors. This suggests that this compound could be further explored for its antidepressant properties through structural modifications aimed at enhancing receptor affinity .

Case Study 2: Cancer Therapy

Research on selective inhibitors targeting Mcl-1 has indicated that compounds with piperazine moieties can effectively induce apoptosis in cancer cells dependent on these proteins. The dual inhibition profile observed in some derivatives suggests a promising avenue for developing novel therapeutic agents against hematologic malignancies .

Synthesis and Modifications

The synthesis of this compound typically involves the nitration of 5-piperazin-1-yl-benzoic acid using concentrated nitric acid and sulfuric acid under controlled conditions. This process allows for various modifications to enhance biological activity:

  • Reduction Reactions : The nitro group can be reduced to an amino group, potentially increasing the compound's affinity for biological targets.
  • Substitution Reactions : The piperazine ring can undergo nucleophilic substitutions, allowing for diverse functionalization that may enhance pharmacological properties.

Properties

IUPAC Name

2-nitro-5-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBYYNWGQJULDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441810
Record name 2-nitro-5-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183622-35-7
Record name 2-nitro-5-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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